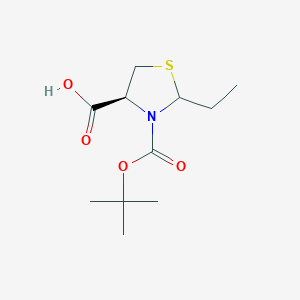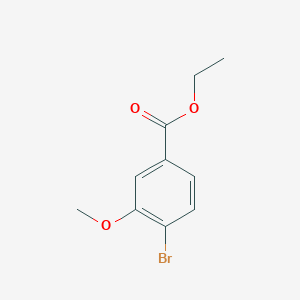
Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate
Vue d'ensemble
Description
Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate is a chemical compound with the molecular formula C19H22O3 and a molecular weight of 298.4 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate consists of a benzoate group attached to an ethyl group and a 3-phenylpropyl group . The exact geometric parameters are not available in the current resources.Applications De Recherche Scientifique
For instance, studies have synthesized and tested various ethyl benzoate derivatives for their ability to induce precocious metamorphosis in larvae, such as the silkworm. These compounds, by mimicking or inhibiting juvenile hormones, can lead to the early onset of metamorphosis, effectively eliminating the larval stage that is most damaging to crops. Notably, the activity of these compounds could be fully counteracted by juvenile hormone agonists, indicating a specific mode of action against the juvenile hormone pathway (Furuta et al., 2006; Ishiguro et al., 2003).
Potential in Nonlinear Optical (NLO) Materials
Another fascinating area of research involves the exploration of ethyl benzoate derivatives for their nonlinear optical (NLO) properties. Nonlinear optical materials are crucial for various applications, including telecommunications, information processing, and laser technology. Research into ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives using density functional theory (DFT) has revealed promising candidates for NLO materials. These compounds exhibit significant static and dynamic hyperpolarizabilities, indicating their potential as high-performance NLO materials. The study suggests that modifications to the molecular structure can enhance NLO properties, offering a pathway to designing better materials for optical applications (Kiven et al., 2023).
Chemical Synthesis and Reactivity
On the synthetic chemistry front, research into the facile synthesis of ethyl benzoate derivatives showcases the development of novel methodologies for creating complex molecules. For example, the synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates via acyclic precursors demonstrates an innovative approach to introducing perfluoroalkyl groups into benzoate derivatives. This method highlights the versatility and adaptability of ethyl benzoate frameworks for incorporating a wide range of functional groups, which can lead to the discovery of new materials with unique properties (Cao et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-methoxy-6-(3-phenylpropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-3-22-19(20)18-16(13-8-14-17(18)21-2)12-7-11-15-9-5-4-6-10-15/h4-6,8-10,13-14H,3,7,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPABAKXPWOOHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate](/img/structure/B1463537.png)




![2,6-Difluoro-N-[3-methyl-5-(3-thienyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B1463549.png)




![N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline](/img/structure/B1463554.png)
![4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1463557.png)